molecular formula C24H26O3 B11157394 6-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11157394
M. Wt: 362.5 g/mol
InChI Key: GXNCMSCSJDGYGP-UHFFFAOYSA-N
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Description

6-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines a cyclopenta[c]chromen core with a tetramethylbenzyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[c]chromen core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the methyl group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the tetramethylbenzyl ether group: This is usually done through etherification reactions, where the hydroxyl group of the chromen core reacts with 2,3,5,6-tetramethylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the tetramethylbenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ether derivatives.

Scientific Research Applications

6-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: This compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetramethylbenzyl ether group enhances its stability and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

6-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C24H26O3/c1-13-11-14(2)16(4)21(15(13)3)12-26-22-10-9-19-18-7-6-8-20(18)24(25)27-23(19)17(22)5/h9-11H,6-8,12H2,1-5H3

InChI Key

GXNCMSCSJDGYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C)C)C

Origin of Product

United States

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